molecular formula C13H14O5 B11774322 Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11774322
M. Wt: 250.25 g/mol
InChI Key: SPFKZOXMTIVTOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate typically involves the esterification of 3-(2-methoxyethoxy)benzofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3

InChI Key

SPFKZOXMTIVTOU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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